molecular formula C9H9Cl2N B6609482 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride CAS No. 2546425-60-7

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride

Cat. No. B6609482
CAS RN: 2546425-60-7
M. Wt: 202.08 g/mol
InChI Key: XIKIADLGFLDXCA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)prop-2-yn-1-amine hydrochloride (3-CPPA) is an important synthetic intermediate used in the manufacture of pharmaceuticals, agricultural chemicals, and other industrial products. It is an organochlorine compound with a molecular weight of 219.64 g/mol and a melting point of 115-116 °C. 3-CPPA is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and acetone.

Mechanism of Action

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride acts as an electrophile in organic reactions. It reacts with nucleophiles, such as alcohols and amines, to form substituted phenylprop-2-yn-1-amines. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be used to form esters, amides, and other derivatives.
Biochemical and Physiological Effects
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is rapidly metabolized in the liver and excreted in the urine. It has also been shown to have a low acute toxicity in rats and mice. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been shown to have no mutagenic effects in bacterial tests.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low melting point, making it easy to handle and store. It is also soluble in polar organic solvents, making it easy to work with in organic synthesis. However, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is not a very reactive compound and can be difficult to work with in some reactions. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is a relatively expensive compound, making it difficult to use in large scale experiments.

Future Directions

There are several potential future directions for research involving 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. One potential area of research is the development of new synthetic routes for the synthesis of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Finally, research could be conducted to explore the potential uses of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride in the production of pharmaceuticals, agricultural chemicals, and other industrial products.

Synthesis Methods

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 3-chlorobenzene with ethylmagnesium bromide to form 3-chlorobenzene-1-ethanol. This reaction is carried out in the presence of a base, such as potassium hydroxide, and a catalyst, such as zinc chloride. The second step involves the reaction of 3-chlorobenzene-1-ethanol with hydrochloric acid to form 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as zinc chloride.

Scientific Research Applications

3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the production of pharmaceuticals and agricultural chemicals, and as a building block in the synthesis of heterocyclic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been used in the synthesis of polyurethanes, polyesters, and other polymers.

properties

IUPAC Name

3-(3-chlorophenyl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIADLGFLDXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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